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molecular formula C7H8O2 B3122175 1-(Furan-3-yl)propan-1-one CAS No. 30078-67-2

1-(Furan-3-yl)propan-1-one

Cat. No. B3122175
M. Wt: 124.14 g/mol
InChI Key: VOFHDKCRXWKQQR-UHFFFAOYSA-N
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Patent
US05554620

Procedure details

To a solution of 3-(N-methyl-N-methoxycarbamoyl)furan (14 g, 0.09 mol) in 150 mL of THF cooled to -78° C. was added in portions 36.1 mL (0.108 mol) of 3M methylmagnesium bromide in ether and the mixture was heated to warm to room temperature, and then stirred for 30 min. To the above mixture was added a cold 2N HCl (100 mL) and the aqueous layer was extracted with ether (3×100 mL), the combined organic layer was washed with brine, dried over sodium sulfate, and concentrated in vacuo to yield a pale-yellow oil. The above oil was chromatographed on silica (methylene chloride/hexane 2:1) to afford 6.95 g (70.2%) of 1-(3-furyl)-1-propanone as a colorless oil which crystallized as a white solid.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
36.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(OC)[C:3]([C:5]1[CH:9]=[CH:8][O:7][CH:6]=1)=[O:4].C[Mg]Br.Cl.[CH2:16]1COC[CH2:17]1>CCOCC>[O:7]1[CH:8]=[CH:9][C:5]([C:3](=[O:4])[CH2:16][CH3:17])=[CH:6]1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CN(C(=O)C1=COC=C1)OC
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
36.1 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether (3×100 mL)
WASH
Type
WASH
Details
the combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a pale-yellow oil
CUSTOM
Type
CUSTOM
Details
The above oil was chromatographed on silica (methylene chloride/hexane 2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=C(C=C1)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.95 g
YIELD: PERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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